Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride
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Overview
Description
Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride is a complex organic molecule, often explored for its pharmacological properties due to its unique structural features. This compound is a derivative of pyrano[2,3-c]pyrrole, which is known for its potential in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride typically involves a multi-step reaction sequence. Starting from readily available starting materials, the synthesis might involve the following steps:
Cyclization reactions to form the pyrano[2,3-c]pyrrole core.
Esterification to introduce the methyl carboxylate group.
Crystallization and purification to yield the hydrochloride salt. Reagents like dimethylformamide (DMF), sodium hydride (NaH), and various acid chlorides might be used under controlled temperatures and inert atmosphere conditions.
Industrial Production Methods: On an industrial scale, the synthesis would be optimized for efficiency and cost-effectiveness. Automated processes involving continuous flow reactors may be employed to ensure consistent quality and yield. The scalability would depend on the availability of raw materials and the optimization of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation to form oxidized derivatives which may have different pharmacological properties.
Reduction: : Reduction reactions could potentially alter the hydrogenation state of the core ring structure.
Substitution: : Nucleophilic and electrophilic substitutions can modify the functional groups attached to the core structure.
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: : Halogens, alkylating agents under basic or acidic conditions.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. Oxidation might yield ketones or aldehydes, while reductions might yield more saturated derivatives. Substitution reactions would generate a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules and studying reaction mechanisms involving pyrano[2,3-c]pyrrole derivatives.
Medicine: In the medical field, this compound might be explored for its potential therapeutic properties, including its ability to interact with specific receptors or enzymes related to diseases.
Industry: Industrial applications could involve using this compound as a starting material for the synthesis of more advanced pharmaceutical agents or as a component in agrochemicals.
Mechanism of Action
The mechanism by which Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride exerts its effects typically involves:
Binding to specific molecular targets such as receptors or enzymes.
Modulating the activity of these targets by either activating or inhibiting them, leading to downstream effects on cellular pathways.
The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds:
Pyrrole Derivatives: : These compounds share a similar core structure but with different functional groups.
Pyran Derivatives: : Compounds with the pyran ring system might have similar chemical reactivity but different biological properties.
Methyl Esters: : Esters of other related heterocycles that may have similar reactivity in chemical reactions but different pharmacological profiles.
Uniqueness: Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride stands out due to its fused ring system which imparts unique stereochemical properties and potentially distinct biological activity compared to simpler pyrrole or pyran derivatives.
There you have it—an in-depth dive into the intricacies of this compound. Chemistry never fails to amaze, does it?
Properties
IUPAC Name |
methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-8(11)9-3-2-4-13-7(9)5-10-6-9;/h7,10H,2-6H2,1H3;1H/t7-,9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZSLCTUJKPSLT-PRCZDLBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCOC1CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]12CCCO[C@@H]1CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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